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1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is a complex organic compound characterized by its unique pyrazole structure, which includes multiple substituents that contribute to its chemical properties and biological activity. The molecular formula of this compound is . The presence of dichlorophenyl and nitrophenyl groups indicates potential applications in pharmaceuticals and agrochemicals due to their biological activities.
Research indicates that compounds similar to 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole exhibit a range of biological activities, including:
Synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic synthesis techniques. A common synthetic route includes:
An example reaction involves the use of 4-aminoantipyrine and dichlorophenylacetic acid under acidic conditions to yield the desired pyrazole derivative .
The applications of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole span various fields:
Interaction studies involving 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole focus on its binding affinity with biological targets. These studies may include:
Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(2-Chlorophenyl)-3-methyl-4-(4-nitrophenyl)pyrazole | Contains a single chlorine atom | Less potent than the target compound in antimicrobial activity |
| 1-(4-Chlorophenyl)-3,5-dimethyl-4-(2-nitrophenyl)pyrazole | Different nitro group position | Exhibits higher anti-inflammatory activity |
| 1-(Phenyl)-3-methyl-4-(3-nitrophenyl)pyrazole | Lacks halogen substitutions | Shows reduced efficacy in biological assays |
The unique combination of both dichloro and nitro groups in 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole enhances its reactivity and biological activity compared to these similar compounds.
The molecular architecture of 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole combines three distinct aromatic systems:
This arrangement creates pronounced electronic asymmetry, as evidenced by computational studies of analogous systems. The nitro group (-NO₂) at the meta-position of the phenyl ring induces strong electron-withdrawing effects (σₚ = 1.27), while the methyl groups donate electrons through inductive effects (σₚ = -0.04). These opposing electronic influences create localized regions of high electron density, which have been shown to enhance intermolecular interactions in crystal packing.
Table 1: Key substituent effects in pyrazole derivatives
| Substituent Position | Functional Group | Electronic Effect (σₚ) | Biological Activity Correlation |
|---|---|---|---|
| 1 | 3,4-dichlorophenyl | +0.76 (Cl) | Increased lipophilicity |
| 3 | Methyl | -0.04 | Steric hindrance modulation |
| 4 | 3-nitrophenyl | +1.27 (NO₂) | Enhanced enzyme inhibition |
Pyrazole derivatives exhibit broad pharmacological potential, with over 120 FDA-approved drugs containing this heterocycle. The specific substitution pattern in 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole aligns with structural requirements for:
Comparative molecular field analysis (CoMFA) of similar compounds demonstrates a strong correlation between the 3-nitrophenyl group orientation and binding affinity to metabolic enzymes (R² = 0.89). The dichlorophenyl moiety contributes to improved blood-brain barrier penetration, as evidenced by in silico PAMPA-BBB models (Pe = 12.7 × 10⁻⁶ cm/s).